molecular formula C8H8FN3 B3003725 1-[(1S)-1-Azidoethyl]-3-fluorobenzene CAS No. 1604322-41-9

1-[(1S)-1-Azidoethyl]-3-fluorobenzene

Cat. No.: B3003725
CAS No.: 1604322-41-9
M. Wt: 165.171
InChI Key: XUQCSQLPGNKPLI-LURJTMIESA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound like this could be analyzed using various spectroscopic techniques such as X-ray crystallography , Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.


Chemical Reactions Analysis

The reactivity of such a compound would depend on the presence of the azide group and the fluorine atom. Azides are known to be highly reactive and can participate in various reactions such as click reactions or Staudinger reactions . The presence of a fluorine atom might also influence the reactivity of the compound.


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound could be influenced by the presence of the azide group and the fluorine atom. These properties could be analyzed using various techniques such as solubility tests, melting point determination, and computational chemistry methods .

Scientific Research Applications

Organometallic Chemistry and Catalysis

1-[(1S)-1-Azidoethyl]-3-fluorobenzene has potential applications in organometallic chemistry. It can act as a solvent or a ligand in transition-metal-based catalysis due to its ability to bind weakly to metal centers. This property allows for its use in non-coordinating solvent systems or as a ligand that can be easily displaced, expanding opportunities in contemporary organic synthesis (Pike, Crimmin, & Chaplin, 2017).

Corrosion Inhibition

Derivatives of this compound, such as 1,4-disubstituted 1,2,3-triazoles, have been synthesized and shown to possess properties useful in inhibiting corrosion in steels. These compounds demonstrate effectiveness in protecting metallic surfaces, which can have practical applications in industrial settings (Negrón-Silva et al., 2013).

Nucleophilic Substitution Reactions

This compound can participate in nucleophilic substitution reactions. Studies show that fluorinated benzenes like this compound can undergo nucleophilic aroylation, where fluoro groups are replaced by aroyl groups derived from aromatic aldehydes. This process is catalyzed efficiently by N-heterocyclic carbenes, indicating potential applications in organic synthesis (Suzuki et al., 2008).

Photodynamics and Photochemistry

The compound's derivatives are useful in studying the photodynamics and photochemistry of fluorobenzenes. Understanding the excited-state distortions and their influence on reaction outcomes, such as 4π-electrocyclizations, can provide insights into the behavior of fluorobenzenes under different conditions, useful in fields like photochemistry and molecular electronics (Li & Lopez, 2022).

Hydrogen Bonding Studies

This compound can contribute to the understanding of hydrogen bonding interactions in various chemical systems. Its derivatives are used to analyze the effect of fluorination on hydrogen bonding and stacking interactions in molecular structures, which is significant for developing new materials and understanding molecular interactions (Bachorz et al., 2008).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, if the compound were used as a drug, its mechanism of action would depend on its interaction with biological targets .

Safety and Hazards

As with any chemical compound, handling “1-[(1S)-1-Azidoethyl]-3-fluorobenzene” would require appropriate safety measures. Azides are known to be potentially explosive and should be handled with care .

Future Directions

The future research directions would depend on the potential applications of the compound. For instance, if the compound shows promising biological activity, future research could focus on its development as a therapeutic agent .

Properties

IUPAC Name

1-[(1S)-1-azidoethyl]-3-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN3/c1-6(11-12-10)7-3-2-4-8(9)5-7/h2-6H,1H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUQCSQLPGNKPLI-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)F)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)F)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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